

Chemical and physical properties of Conduritol B Epoxide.

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Compound of Interest

Compound Name: Conduritol B Epoxide

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Conduritol B Epoxide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical and Physical Properties, Experimental Protocols, and Biological Activity of **Conduritol B Epoxide** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of β-glucosidases, with a particular specificity for the lysosomal enzyme glucocerebrosidase (GCase). Its ability to covalently bind to the active site of GCase leads to the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease. This property has established Conduritol B Epoxide as an invaluable tool in the study of lysosomal storage disorders, particularly in the development of in vitro and in vivo models of Gaucher disease to investigate its pathophysiology and evaluate potential therapeutic strategies. This technical guide provides a comprehensive overview of the chemical and physical properties of Conduritol B Epoxide, detailed experimental protocols for its use, and insights into its mechanism of action and impact on cellular signaling pathways.

Chemical and Physical Properties



Conduritol B Epoxide is a synthetic, organic compound. It is a white to off-white solid powder. Key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

Property Property	Value
Chemical Name	1,2-Anhydro-myo-inositol
Common Name	Conduritol B Epoxide (CBE)
CAS Number	6090-95-5
Molecular Formula	C ₆ H ₁₀ O ₅
Molecular Weight	162.14 g/mol
Appearance	Solid, White to off-white powder
Purity	≥95% (TLC), ≥98% (HPLC)

Table 2: Solubility Data

Solvent	Solubility	Notes
Water	Soluble up to 100 mM	Clear, colorless to faintly yellow solution.[1]
DMSO	Soluble	Approximately 25 mg/mL.[2]
Dimethylformamide (DMF)	Soluble	Approximately 10 mg/mL.[2]
PBS (pH 7.2)	Soluble	Approximately 10 mg/mL.[2]

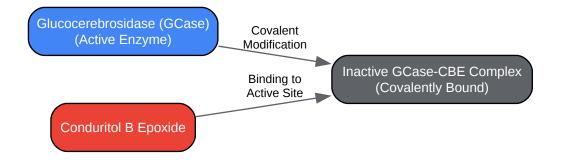
Table 3: Storage and Stability



Condition	Temperature	Duration	Notes
Short-term Storage	-20°C		
Long-term Storage	-20°C	Up to 12 months	Store under desiccating conditions.
In Solution	Unstable in solution; reconstitute just prior to use.		

Mechanism of Action

Conduritol B Epoxide acts as a mechanism-based irreversible inhibitor of retaining β -glucosidases. Its structure mimics the natural substrate of these enzymes. The epoxide ring of CBE is susceptible to nucleophilic attack by a catalytic carboxylate residue (glutamic acid in the case of GCase) within the enzyme's active site. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[3]



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Mechanism of GCase Inactivation by CBE.

Experimental Protocols Glucocerebrosidase (GCase) Activity Assay

This protocol describes a fluorometric assay to determine GCase activity in cell lysates using the substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG).

Materials:



- Cell lysates
- GCase enzyme buffer (e.g., McIlvaine citrate/phosphate buffer, pH 5.2, containing 0.25% sodium taurocholate and 0.1% Triton X-100)
- 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution
- Conduritol B Epoxide (CBE) solution (for inhibitor control)
- Stop solution (e.g., 1 M glycine, pH 12.5)
- 96-well black plates
- Fluorometer

Procedure:

- Prepare cell lysates in an appropriate lysis buffer.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- In a 96-well black plate, add a standardized amount of protein lysate to each well.
- For inhibitor control wells, add CBE to a final concentration that ensures complete inhibition of GCase.
- · Add GCase enzyme buffer to each well.
- Initiate the reaction by adding the 4-MUG substrate solution to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the stop solution.
- Measure the fluorescence on a fluorometer with excitation at ~365 nm and emission at ~445 nm.



• GCase activity is calculated by subtracting the fluorescence of the CBE-inhibited wells from the total fluorescence and normalizing to the protein concentration and incubation time.

In Vivo Mouse Model of Gaucher Disease

This protocol outlines the induction of a Gaucher disease-like phenotype in mice through the administration of **Conduritol B Epoxide**.

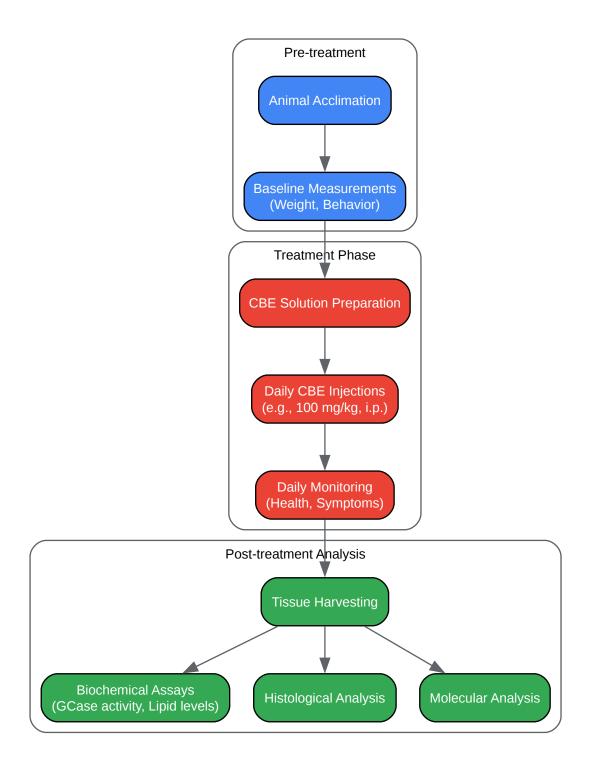
Materials:

- Mice (e.g., C57BL/6)
- Conduritol B Epoxide
- Sterile saline or other appropriate vehicle
- Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

- Prepare a sterile solution of Conduritol B Epoxide in the chosen vehicle at the desired concentration.
- Administer CBE to the mice via i.p. or s.c. injection. A common dosage is 100 mg/kg body weight daily.[4][5]
- Continue daily injections for the desired duration to establish the disease model (e.g., 7-28 days).
- Monitor the mice for the development of the expected phenotype, which may include neurological symptoms and accumulation of glucosylceramide in various tissues.
- At the end of the experimental period, tissues can be harvested for biochemical, histological, and molecular analyses.





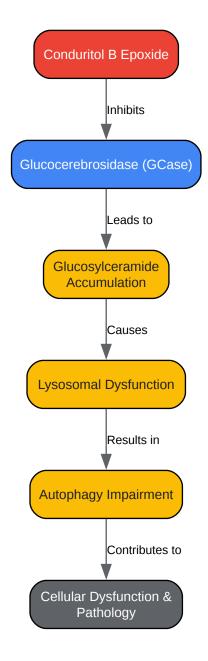
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Workflow for an In Vivo Mouse Model Experiment.

Signaling Pathway Involvement



The inhibition of GCase by **Conduritol B Epoxide** leads to the accumulation of its substrate, glucosylceramide, within the lysosomes. This accumulation disrupts the normal function of the lysosome, a critical organelle for cellular degradation and recycling processes. This lysosomal dysfunction has been shown to impair the autophagy pathway, a key cellular process for the clearance of aggregated proteins and damaged organelles. The impairment of the autophagy-lysosomal pathway is a significant factor in the pathophysiology of Gaucher disease and is also implicated in other neurodegenerative disorders.



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Signaling Pathway Disruption by CBE.



Conclusion

Conduritol B Epoxide remains a cornerstone tool for research into Gaucher disease and related lysosomal storage disorders. Its well-characterized chemical and physical properties, coupled with its specific and irreversible inhibition of GCase, allow for the reliable creation of disease models. The experimental protocols provided in this guide offer a starting point for researchers to utilize CBE in their studies. A thorough understanding of its mechanism of action and the downstream effects on cellular pathways, such as autophagy, is crucial for interpreting experimental results and advancing the development of novel therapeutics for these debilitating diseases.

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